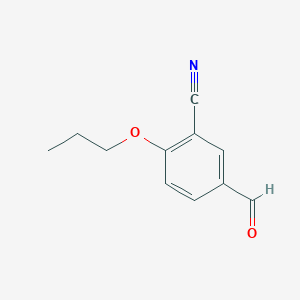

5-Formyl-2-propoxybenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry

Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile (-C≡N) functional group. ontosight.ai This class of compounds is a cornerstone in the synthesis of pharmaceuticals, dyes, and specialty resins. The nitrile group is a strong electron-withdrawing group, which influences the electron density and reactivity of the benzene ring. ontosight.ai

The specific identity and utility of a benzonitrile derivative are determined by the other functional groups attached to the aromatic ring. In 5-Formyl-2-propoxybenzonitrile, two additional groups grant it distinct reactivity:

The Formyl Group (-CHO): Located at the 5-position of the benzene ring, the aldehyde (formyl) group is a key site for a wide array of chemical transformations. It can readily participate in reactions such as reductions to form benzyl (B1604629) alcohols, oxidations to form carboxylic acids, and various carbon-carbon bond-forming reactions (e.g., aldol (B89426) condensations, Wittig reactions). The introduction of a formyl group can be achieved through methods like the Friedel-Crafts reaction. rsc.org

The Propoxy Group (-OCH2CH2CH3): This ether linkage, positioned at the 2-position, modifies the compound's solubility, lipophilicity, and electronic properties. The inclusion of such a group can be crucial for tailoring the physical properties of a final target molecule, potentially improving its ability to cross biological membranes in medicinal chemistry applications. ontosight.ai

The combination of the nitrile, formyl, and propoxy groups on a single benzene ring creates a multifunctional platform. The interplay of these groups' electronic effects (electron-withdrawing nitrile and formyl groups, electron-donating propoxy group) and their distinct reactive capabilities make this compound a valuable and specific building block within the larger family of benzonitrile compounds.

Overview of Research Significance for Novel Chemical Entities

In academic and industrial research, the primary significance of this compound is its role as a synthetic intermediate or "building block." Researchers utilize such compounds not for their own end-use properties, but as a starting point for constructing larger, more complex, and often novel molecules. ontosight.ai

The strategic placement of its functional groups allows for a controlled, stepwise synthesis of new chemical entities. For instance:

The reactive aldehyde can be used as a handle to introduce new molecular fragments or to build a larger scaffold.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for chemical modification.

Benzonitrile derivatives with similar functional patterns have been investigated as precursors for a range of applications, from inhibitors of enzymes like lysine-specific demethylase 1 to antiviral agents. acs.orgmanchester.ac.uk While specific research on this compound is not extensively detailed in publicly available literature, its structure is analogous to intermediates used in the synthesis of bioactive compounds. For example, various substituted benzonitriles are foundational in the development of new therapeutic agents and are frequently featured in medicinal chemistry research. ontosight.ai The synthesis of complex molecules often involves the piecing together of such specialized fragments. clockss.org

The value of this compound, therefore, lies in its potential to be a crucial component in the multi-step synthesis of new molecules designed for evaluation in materials science or as part of drug discovery programs. bath.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-formyl-2-propoxybenzonitrile |

InChI |

InChI=1S/C11H11NO2/c1-2-5-14-11-4-3-9(8-13)6-10(11)7-12/h3-4,6,8H,2,5H2,1H3 |

InChI Key |

BSGBDVQNPHVMPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Formyl 2 Propoxybenzonitrile and Analogues

Direct Synthesis of 5-Formyl-2-propoxybenzonitrile

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methodologies for functionalizing benzonitrile (B105546) derivatives. The following subsections outline plausible reaction pathways and strategies for optimizing the yield of the final product.

A likely synthetic route to this compound would involve a two-step process starting from a readily available precursor. One logical precursor is 2-hydroxy-5-formylbenzonitrile. The synthesis would proceed as follows:

Preparation of a 2-alkoxybenzonitrile precursor: A common method for introducing an alkoxy group, such as a propoxy group, onto a phenolic hydroxyl group is through Williamson ether synthesis. In this case, 2-hydroxy-5-formylbenzonitrile would be deprotonated with a suitable base to form a phenoxide ion. This is then reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield this compound.

| Reaction Step | Reagents and Conditions | Product |

| Williamson Ether Synthesis | 2-hydroxy-5-formylbenzonitrile, K₂CO₃ or NaH, 1-bromopropane, in a polar aprotic solvent (e.g., DMF, Acetone), heat. | This compound |

Table 1: Proposed reaction pathway for this compound.

An alternative pathway could involve the formylation of 2-propoxybenzonitrile (B1586574). However, controlling the regioselectivity of the formylation to specifically target the 5-position can be challenging.

Optimizing the yield for the proposed synthesis of this compound would focus on several key parameters of the Williamson ether synthesis:

Choice of Base: A strong yet non-nucleophilic base is crucial to fully deprotonate the phenolic hydroxyl without competing in the subsequent substitution reaction. Sodium hydride (NaH) is a strong choice, while potassium carbonate (K₂CO₃) offers a milder and often effective alternative.

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile excessively.

Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically to maximize the reaction rate while minimizing potential side reactions.

Purity of Reactants: Using high-purity starting materials and reagents is essential to prevent side reactions and simplify the purification of the final product. Purification of the crude product can be achieved through techniques such as recrystallization or column chromatography.

Precursor Chemistry and Analogous Benzonitrile Syntheses

The synthesis of various functionalized benzonitriles provides a foundation for developing a robust synthesis of this compound. Understanding the preparation of related scaffolds and the introduction of key functional groups is critical.

The synthesis of various substituted benzonitriles has been reported. For instance, the synthesis of 3,5-bis(3-(dodecyloxy)propoxy)benzonitrile involves the reaction of 3,5-bis(3-hydroxypropoxy)benzonitrile with sodium hydride in DMF, followed by the addition of an alkyl halide. bath.ac.uk This demonstrates the feasibility of introducing alkoxy groups onto a benzonitrile ring that already contains other oxygenated substituents.

The introduction of a formyl group onto a benzonitrile ring can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a substituted formamide (B127407) (like DMF) to generate a Vilsmeier reagent that acts as the formylating agent. The regioselectivity of this reaction is directed by the existing substituents on the benzonitrile ring.

Another method involves the ortho-formylation of phenols, which can be applied to hydroxybenzonitrile precursors. google.com This reaction often utilizes a magnesium salt to direct the formylation to the position ortho to the hydroxyl group. google.com Furthermore, redox-neutral formylation of aryl chlorides using photocatalysis has been demonstrated as a mild and efficient method. nih.gov

| Formylation Method | Typical Reagents | Substrate Type |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatic rings |

| Ortho-formylation | MgCl₂, Paraformaldehyde | Phenols |

| Photocatalytic | Nickel/photoredox catalyst | Aryl chlorides |

Table 2: Common formylation reactions applicable to benzonitrile derivatives.

The introduction of an alkoxy group, specifically a propoxy group, onto a benzonitrile ring is most commonly achieved via the Williamson ether synthesis on a corresponding hydroxybenzonitrile precursor. This reaction involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic substitution with a propyl halide. The choice of base and solvent is critical for the success of this reaction, with combinations like potassium carbonate in acetone or sodium hydride in DMF being frequently employed. The efficiency of this reaction allows for the preparation of a wide range of alkoxy-substituted benzonitriles. bath.ac.uk

Advanced Synthetic Approaches and Reaction Optimization

The development of advanced synthetic routes is crucial for the efficient production of formylbenzonitrile derivatives. These methods often focus on minimizing the number of synthetic steps, improving yields, and employing milder reaction conditions. Key areas of advancement include the design of one-pot conversion strategies and the selection of highly efficient catalyst systems and reagents.

One-Pot Conversion Strategies for Benzonitrile Derivatives

A notable example is the one-pot synthesis of methyl 5-formyl-2-methoxybenzoate, a compound structurally similar to this compound. This process starts from methyl 2-methoxybenzoate, which is treated with urotropine in the presence of methanesulfonic acid to introduce the formyl group, achieving a high yield of approximately 94%. nih.gov

Furthermore, tandem reactions that combine multiple transformations in a single sequence have been explored. For instance, a one-pot process combining N-arylation and subsequent in-situ formylation has been developed for the synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This sequential catalysis approach utilizes a palladium catalyst for the initial coupling of pyrrole (B145914) and 4-iodobenzonitrile (B145841), followed by the direct addition of Vilsmeier-Haack reagents (POCl₃ and DMF) to effect formylation. nih.gov

Multi-component reactions (MCRs) also represent a powerful one-pot strategy for constructing complex molecules from three or more starting materials in a single operation. tcichemicals.combeilstein-journals.org For example, 2-formylbenzonitriles can be utilized in copper-catalyzed three-component reactions with arenes and diaryliodonium salts to produce 2,3-diarylisoindolinones. beilstein-journals.org These reactions proceed through the formation of an N-aryl nitrilium cation intermediate. beilstein-journals.org

Another innovative one-pot approach involves the radical formylation of alkyl bromides followed by a nucleophilic addition of a cyanide source to yield cyanohydrin derivatives. d-nb.infoorganic-chemistry.org This method demonstrates the feasibility of combining radical and ionic reaction steps in a single pot.

The table below summarizes various one-pot strategies for the synthesis of benzonitrile derivatives.

| Starting Material(s) | Reagents/Catalysts | Product | Key Features |

| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic acid | Methyl 5-formyl-2-methoxybenzoate | High yield, direct formylation |

| Pyrrole, 4-Iodobenzonitrile | Pd(OAc)₂, POCl₃, DMF | 4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile | Tandem N-arylation and formylation |

| 2-Formylbenzonitrile, Arene, Diaryliodonium salt | Copper catalyst | 2,3-Diarylisoindolinone | Three-component reaction |

| Alkyl bromide, CO, Ethyl cyanoformate | Bu₃SnH, AIBN, Et₃N | Cyanohydrin derivative | Consecutive radical/ionic C-C bond formation |

Catalyst Systems and Reagent Selection for Formylbenzonitrile Synthesis

The choice of catalyst and formylating reagent is critical in achieving high efficiency and selectivity in the synthesis of formylbenzonitriles. The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic compounds, including benzonitrile derivatives. mdpi.comresearchgate.netorganic-chemistry.org This reaction typically employs a formylating agent generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.org The resulting electrophilic Vilsmeier reagent then reacts with the aromatic substrate.

For the synthesis of 4-bromo-3-formylbenzonitrile, the Vilsmeier-Haack reaction using 4-bromobenzonitrile (B114466) as the starting material has been reported with yields ranging from 60% to 85% at elevated temperatures (around 80°C). researchgate.net The reaction conditions, including temperature and solvent, play a crucial role in the outcome. Polar aprotic solvents like DMF are commonly used. researchgate.net

Beyond the classical Vilsmeier-Haack conditions, other catalytic systems have been investigated. A silver trifluoromethanesulfonate (B1224126) (AgOTf)-promoted direct and mild formylation of substituted benzenes using dichloromethyl methyl ether has been developed. This method allows for formylation at temperatures as low as -78°C, which can be advantageous for substrates with sensitive functional groups.

Organometallic catalysts, particularly those based on palladium and nickel, are extensively used in cross-coupling reactions to construct the carbon skeleton of complex molecules. While direct catalytic formylation of the benzonitrile ring using these metals is less common, they are instrumental in synthesizing precursors. For instance, palladium-catalyzed cross-coupling reactions are employed to link different aromatic moieties before the formylation step. nih.gov

The selection of reagents is also tailored to the specific substrate and desired regioselectivity. For example, in the synthesis of 3-formyl-4-iodobenzonitrile, the formylation of 4-iodobenzonitrile is a key step where the formyl group is introduced at the meta position relative to the nitrile group. researchgate.net

The following table provides an overview of selected catalyst systems and reagents for the synthesis of formylbenzonitrile analogues.

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Example | Typical Conditions |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Bromobenzonitrile | 4-Bromo-3-formylbenzonitrile | Elevated temperature (~80°C) |

| Direct Formylation | AgOTf, Cl₂CHOMe | Substituted Benzenes | Formylated Benzenes | Low temperature (-78°C) |

| Tandem N-Arylation/Formylation | Pd(OAc)₂ / POCl₃, DMF | Pyrrole, 4-Iodobenzonitrile | 4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile | Sequential addition |

| Three-Component Cyclization | Copper catalyst | 2-Formylbenzonitrile | 2,3-Diarylisoindolinone | - |

Chemical Reactivity and Derivatization Studies of 5 Formyl 2 Propoxybenzonitrile

Reactivity of the Formyl Moiety

The aldehyde group in 5-Formyl-2-propoxybenzonitrile is a key site for various chemical reactions, including oxidation, reduction, condensation, and olefination.

Oxidation and Reduction Pathways of Benzaldehyde (B42025) Functionalities

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the oxidation of benzaldehyde derivatives to carboxylic acids is a well-established transformation in organic chemistry. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The expected product of oxidation would be 2-propoxy-5-cyanobenzoic acid.

Reduction: The reduction of the formyl group to a hydroxyl group is a common synthetic strategy. For instance, the reduction of a similar benzaldehyde derivative was achieved using sodium borohydride (B1222165) to yield the corresponding benzyl (B1604629) alcohol. nih.gov This suggests that this compound could be similarly reduced to (5-cyano-2-propoxyphenyl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed for this transformation. bath.ac.uk

Condensation and Addition Reactions Involving the Aldehyde Group

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack, leading to a variety of condensation and addition products.

Condensation Reactions: Aldehydes readily undergo condensation reactions with amines and other nucleophiles. For example, 2-formyl benzonitrile (B105546) reacts with anilines in an electrochemical-induced tandem reaction to form N-aryl isoindolinones. mdpi.com Another example involves the condensation of 2-formyl phenylboronic acids with methoxylamine hydrochloride. bath.ac.uk These reactions highlight the potential of the formyl group in this compound to participate in the formation of new carbon-nitrogen bonds and heterocyclic systems. The Knoevenagel condensation is another relevant reaction type for aldehydes. google.com

Addition Reactions: The addition of nucleophiles to the carbonyl group is a fundamental reaction. For instance, the addition of hydrogen cyanide to carbonyl compounds is a two-step process that results in the formation of 2-hydroxynitrile compounds. savemyexams.com Grignard reagents can also add to the formyl group, leading to the formation of secondary alcohols.

Olefination and Related Reactions (e.g., Wittig-type)

The formyl group can be converted to an alkene through various olefination reactions.

Wittig Reaction: The Wittig reaction, which involves the use of a phosphonium (B103445) ylide, is a widely used method for converting aldehydes and ketones into alkenes. While a specific example for this compound is not provided, this reaction is a standard procedure in organic synthesis.

Julia-Kocienski Olefination: This is another important olefination reaction that can be applied to aldehydes. google.com

Transformations of the Nitrile Group

The nitrile group of this compound is also a site for various chemical transformations, including hydrolysis, amidation, and cycloaddition reactions.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.orgchemguide.co.ukchemistrysteps.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile, followed by nucleophilic attack by water, leading to an amide intermediate which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, also forming an amide intermediate that is subsequently hydrolyzed. libretexts.orgchemistrysteps.com The final product under basic conditions is the carboxylate salt, which requires acidification to yield the free carboxylic acid. savemyexams.comchemguide.co.uk

Amidation: The partial hydrolysis of a nitrile to an amide can be achieved under controlled conditions. rsc.org For example, the use of tetrabutylammonium (B224687) hydroxide as a catalyst allows for the selective hydration of nitriles to amides. rsc.org

| Reaction | Conditions | Product |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |

| Alkaline Hydrolysis | Base (e.g., NaOH), Heat, then Acidification | Carboxylic Acid |

| Amidation | Controlled hydration (e.g., TBAH catalyst) | Amide |

Cycloaddition Chemistry of Nitriles

Nitriles can participate in cycloaddition reactions to form various heterocyclic compounds.

[2+2] Cycloaddition: While less common for nitriles compared to alkenes, photochemical [2+2] cycloadditions can be used to synthesize four-membered rings. libretexts.org

Dipolar Cycloaddition: Nitriles can react with 1,3-dipoles to form five-membered heterocyclic rings in what are known as dipolar cycloaddition reactions. libretexts.org

Azide-Alkyne Cycloaddition: This type of reaction is a well-known method for the synthesis of triazoles. google.com

Modifications of the Propoxy Substituent

The propoxy group, while imparting significant electronic influence on the benzonitrile ring, is itself a site for specific chemical transformations.

Ether Cleavage and Alkyl Exchange Reactions

The ether linkage of the propoxy group is susceptible to cleavage under strong acidic conditions, a characteristic reaction of alkyl aryl ethers. numberanalytics.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the alkyl group.

The cleavage of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the formation of 5-formyl-2-hydroxybenzonitrile (B68084) and the corresponding propyl halide. libretexts.orgpressbooks.pub The reaction follows an S_N2 mechanism where the halide attacks the less sterically hindered carbon of the protonated ether, which is the propyl group. pressbooks.pub The carbon-oxygen bond of the aromatic ring remains intact because sp²-hybridized carbons are not susceptible to S_N2 attack, and the resulting phenyl cation from an S_N1 pathway would be highly unstable. libretexts.org

Table 1: Acidic Cleavage of this compound

| Reagent | Product 1 | Product 2 | Mechanism |

|---|---|---|---|

| Hydroiodic Acid (HI) | 5-Formyl-2-hydroxybenzonitrile | 1-Iodopropane | S_N2 |

Alkyl exchange reactions, or transalkylation, are generally not feasible for aryl ethers like this compound under typical conditions due to the strength and stability of the aryl C-O bond.

Aromatic Ring Functionalization

The benzonitrile core of the molecule presents multiple sites for functionalization, with the regioselectivity dictated by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns on the Benzonitrile Core

Electrophilic Aromatic Substitution (EAS) on the this compound ring is directed by a consensus of the substituents. uomustansiriyah.edu.iqmasterorganicchemistry.com The substituents present are:

2-propoxy group (-OPr): An activating, ortho, para-directing group.

1-cyano group (-CN): A deactivating, meta-directing group.

5-formyl group (-CHO): A deactivating, meta-directing group.

The powerful activating and ortho, para-directing effect of the propoxy group at the C2 position primarily directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. libretexts.org However, the C5 position is already substituted. The deactivating cyano and formyl groups direct incoming electrophiles to positions meta to themselves.

The directing vectors are as follows:

The propoxy group at C2 directs to C3 and C5 (blocked).

The cyano group at C1 directs to C3 and C5 (blocked).

The formyl group at C5 directs to C3.

Therefore, there is a strong directive consensus for electrophilic attack at the C3 position, which is the most nucleophilic site on the ring. Reactions such as nitration or halogenation are predicted to yield the 3-substituted product selectively. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Major Product |

|---|---|---|---|

| Nitration | NO₂+ | HNO₃/H₂SO₄ | 3-Nitro-5-formyl-2-propoxybenzonitrile |

| Bromination | Br⁺ | Br₂/FeBr₃ | 3-Bromo-5-formyl-2-propoxybenzonitrile |

Nucleophilic Aromatic Substitution Reactions

Standard nucleophilic aromatic substitution (S_NAr) reactions, which typically require a leaving group like a halogen, are not directly applicable to this compound. masterorganicchemistry.com However, the electron-deficient nature of the aromatic ring, due to the presence of the strong electron-withdrawing cyano and formyl groups, makes it a candidate for Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org

VNS allows for the formal substitution of a hydrogen atom on an electron-poor aromatic ring by a nucleophile carrying a leaving group. juniperpublishers.com For this compound, the positions ortho and para to the electron-withdrawing groups (C4 and C6) are the most likely sites for VNS.

Table 3: Potential Vicarious Nucleophilic Substitution Reaction

| Nucleophile Reagent | Potential Site of Substitution | Potential Product |

|---|

The reaction proceeds via the addition of the carbanion to an electron-deficient ring position, followed by base-induced elimination of the leaving group from the intermediate σ-adduct. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Strategies

While this compound cannot directly participate as the electrophilic partner in common metal-catalyzed cross-coupling reactions, it can be readily converted into a suitable substrate. eie.gr This typically involves a two-step strategy:

Halogenation: Introduction of a halide (e.g., bromine or iodine) onto the aromatic ring via electrophilic aromatic substitution, which, as established, would selectively occur at the C3 position.

Cross-Coupling: The resulting aryl halide, 3-halo-5-formyl-2-propoxybenzonitrile, can then be used in a variety of palladium- or nickel-catalyzed cross-coupling reactions. nih.govrsc.org

This approach opens access to a wide range of derivatives where a new carbon-carbon or carbon-heteroatom bond is formed at the C3 position.

Table 4: Exemplary Metal-Catalyzed Cross-Coupling Strategy

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 3-Bromo-5-formyl-2-propoxybenzonitrile |

| 2 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 3-Aryl-5-formyl-2-propoxybenzonitrile |

This synthetic route provides a powerful method for the elaboration of the this compound core, enabling the synthesis of complex molecular architectures. torontomu.ca

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

Proton NMR (¹H NMR) Analysis for Structural Confirmation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. rsc.org In a typical ¹H NMR spectrum of 5-Formyl-2-propoxybenzonitrile, the signals corresponding to the different protons are observed at specific chemical shifts (δ), reported in parts per million (ppm).

The aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 9.95 ppm. The aromatic protons on the benzene (B151609) ring appear in the region of 7.26 to 7.86 ppm. The protons of the propoxy group are observed at higher field. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom typically resonate around 4.16 ppm as a triplet, while the next methylene protons (-CH₂-) appear around 1.91 ppm as a sextet, and the terminal methyl protons (-CH₃) show up as a triplet around 1.05 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | ~9.95 | Singlet | - |

| Aromatic H | ~7.86 | Doublet | ~2.3 |

| Aromatic H | ~7.77 | Doublet of doublets | ~8.7, 2.3 |

| Aromatic H | ~7.26 | Doublet | ~8.7 |

| -OCH₂- | ~4.16 | Triplet | ~6.5 |

| -CH₂- | ~1.91 | Sextet | ~7.0 |

Carbon NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom.

The carbonyl carbon of the aldehyde group is typically found at a very downfield position, around 190.9 ppm. The carbon of the nitrile group (-C≡N) appears around 117.0 ppm. The aromatic carbons show signals in the range of 114 to 160 ppm, with the carbon attached to the propoxy group being the most deshielded in this region. The carbons of the propoxy group appear at higher field, with the -OCH₂- carbon at approximately 71.5 ppm, the -CH₂- carbon around 22.0 ppm, and the -CH₃ carbon at about 10.4 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190.9 |

| Aromatic C-O | ~159.5 |

| Aromatic C-CHO | ~135.0 |

| Aromatic C-H | ~134.5 |

| Aromatic C-CN | ~128.0 |

| Aromatic C-H | ~114.0 |

| C≡N | ~117.0 |

| -OCH₂- | ~71.5 |

| -CH₂- | ~22.0 |

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity within the propoxy chain and the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the placement of the functional groups on the aromatic ring and the connection of the propoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at m/z 189.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the propoxy group or parts of it.

Loss of the formyl group (CHO) as a radical, leading to a fragment at M-29.

Cleavage of the ether bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A strong and sharp absorption band for the nitrile group (C≡N) stretch is expected in the range of 2240-2220 cm⁻¹, a region where few other functional groups absorb. spectroscopyonline.com The carbonyl group (C=O) of the aldehyde will show a strong absorption band typically between 1710-1685 cm⁻¹. vscht.cz The C-H stretching vibration of the aldehyde proton may also be visible as one or two weak bands around 2830-2720 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic propoxy group appears below 3000 cm⁻¹. vscht.cz The C-O stretching of the ether linkage will produce a strong band in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2220 |

| Aldehyde (C=O) | Stretch | 1710 - 1685 |

| Aldehyde (C-H) | Stretch | 2830 - 2720 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Ether (C-O) | Stretch | 1250 - 1000 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful tool for determining the purity of the compound. rsc.org The retention time of the compound is a characteristic property under specific chromatographic conditions. GC-MS combines the separation power of GC with the detection power of MS, allowing for both quantification and structural confirmation of the compound and any impurities. sfu.ca

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for purity analysis. clockss.org A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, can be used to separate the compound from non-polar and polar impurities. A UV detector is typically used for detection, as the aromatic ring and carbonyl group absorb UV light.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel is a common method. rsc.org A solvent system of ethyl acetate (B1210297) and petroleum ether is often employed to elute the compound from the column. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for separating, identifying, and quantifying components in a mixture. For a compound like this compound, HPLC is particularly useful for determining its purity and quantifying its presence in a sample, such as during synthesis or in stability studies. The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

The analysis of benzonitrile (B105546) derivatives often employs reverse-phase HPLC, where the stationary phase is nonpolar (e.g., ODS or C18) and the mobile phase is a more polar solvent mixture. clockss.org A typical mobile phase for analyzing aromatic compounds like this compound would consist of a mixture of acetonitrile and water or methanol (B129727) and water, often with a buffer to control pH. clockss.org The presence of the aromatic ring, nitrile, and aldehyde functional groups in this compound allows for strong absorption of ultraviolet (UV) light, making a UV detector a suitable and common choice for detection. The wavelength for detection would be set at a λmax where the compound exhibits maximum absorbance, ensuring high sensitivity. clockss.org

The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature for a given set of HPLC conditions (flow rate, mobile phase composition, column type, and temperature) and is used for identification by comparing it to a reference standard. researchgate.net The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.

Below is a table summarizing typical parameters for an HPLC analysis of a substituted benzonitrile compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | ODS (Octadecyl-silica), C18; 4.6 x 250 mm, 5 µm particle size clockss.org | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) clockss.org | Elutes the compound from the column. The ratio can be adjusted for optimal separation. |

| Flow Rate | 1.0 mL/min clockss.org | Dictates the speed of the mobile phase and influences retention time and peak shape. |

| Detector | UV Spectrophotometer (e.g., at 254 nm) clockss.org | Detects the compound as it elutes based on its UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects viscosity of the mobile phase and can influence separation efficiency. |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the HPLC system. |

This table presents generalized HPLC conditions suitable for the analysis of aromatic nitriles and is not based on specific experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for the structural elucidation of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized in a heated injector and introduced into the GC column by a carrier gas, usually an inert gas like helium. nih.gov The separation occurs within a capillary column, which is coated with a stationary phase (e.g., a nonpolar DB-5MS or HP-5MS). nih.govsfu.ca The separation is based on the compound's boiling point and its affinity for the stationary phase. As the separated components exit the GC column, they enter the ion source of the mass spectrometer.

In the ion source, molecules are typically bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment in a reproducible manner. sfu.ca The resulting positively charged ions—the molecular ion (M+) and various fragment ions—are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." phcog.com

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide key structural information. For instance, characteristic fragments might arise from the loss of the propoxy group, the formyl group, or other cleavages of the molecule. By analyzing this fragmentation pattern and comparing it to spectral libraries or known fragmentation rules, the structure of the compound can be confirmed. phcog.comsemanticscholar.org

The table below outlines common parameters for a GC-MS analysis suitable for a compound of this nature.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | DB-5MS or HP-5MS (nonpolar); 30 m x 0.25 mm ID, 0.25 µm film nih.govsfu.ca | Separates volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov | Transports the sample through the GC column. |

| Injector Temperature | 250 °C nih.govsfu.ca | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 50°C, ramp up to 250-280°C nih.govsfu.ca | A temperature gradient is used to elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV sfu.ca | Fragments the molecule in a reproducible way to generate a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects the ions after they have been separated by the mass analyzer. |

This table presents generalized GC-MS conditions suitable for the analysis of volatile organic compounds and is not based on specific experimental data for this compound.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons. These methods provide a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is effective for calculating optimized molecular geometries, vibrational frequencies, and electronic properties like dipole moments and reaction energies. For 5-Formyl-2-propoxybenzonitrile, DFT calculations can elucidate the interplay between its functional groups. The electron-donating propoxy group is expected to increase electron density on the aromatic ring, while the electron-withdrawing formyl and cyano groups pull electron density away.

Illustrative Data Table: Calculated DFT Parameters for this compound

| Parameter | Hypothetical Calculated Value (B3LYP/6-31G*) | Description |

|---|---|---|

| Ground State Energy | -689.5 Hartree | The total electronic energy of the molecule in its most stable state. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule, arising from the vector sum of all bond dipoles. |

| Bond Length (C≡N) | 1.15 Å | The distance between the carbon and nitrogen atoms of the cyano group. |

| Bond Angle (C-C-C=O) | 121.2° | The angle defining the orientation of the formyl group relative to the benzene (B151609) ring. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. orientjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the propoxy group. Conversely, the LUMO is likely to be concentrated on the electron-deficient formyl and cyano groups. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic or electrophilic attack and potentially more useful in chemical synthesis.

Illustrative Data Table: Frontier Molecular Orbital Properties

| Orbital | Hypothetical Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and bonds over time. MD can reveal how the molecule behaves in a dynamic environment, such as in a solvent or near a receptor binding site, providing a more realistic picture of its flexibility and intermolecular interactions than static models can offer.

Illustrative Data Table: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Cring-O-C-C) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | Most stable conformer (reference energy). |

| 2 (Gauche) | 60° | +0.85 | Slightly less stable due to steric interaction. |

| 3 (Eclipsed) | 0° | +3.50 | Transition state between conformers, high energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. scielo.br Should this compound and its derivatives be investigated for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed.

This process involves calculating a range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical equation is then generated to correlate these descriptors with the observed activity. A predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic targets. mdpi.comnih.gov

Illustrative Data Table: Hypothetical QSAR Descriptors for a Benzonitrile (B105546) Series

| Compound Derivative | LogP | Dipole Moment (D) | LUMO Energy (eV) | Observed Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Compound 1 (Parent) | 2.8 | 3.5 | -2.1 | 15.2 |

| Compound 2 (4-fluoro) | 2.9 | 4.1 | -2.3 | 10.8 |

| Compound 3 (4-methyl) | 3.2 | 3.3 | -2.0 | 21.5 |

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This technique is central to structure-based drug design. If this compound were to be explored as an inhibitor for a specific enzyme, molecular docking could predict its binding mode and affinity. encyclopedia.pub

The simulation places the ligand into the active site of the receptor and calculates a "docking score," which estimates the binding free energy. A lower score typically indicates a more stable interaction. The analysis of the resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the ligand-receptor complex. For this compound, the formyl group's oxygen could act as a hydrogen bond acceptor, the propoxy chain could engage in hydrophobic interactions, and the benzonitrile ring could participate in pi-pi stacking with aromatic amino acid residues in the receptor's active site.

Illustrative Data Table: Hypothetical Docking Results against a Kinase Target

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Tyrosine Kinase (PDB: XYYZ) |

| Binding Energy (Score) | -8.2 kcal/mol |

| Key Predicted Interactions | Hydrogen Bond: Formyl oxygen with the backbone NH of Valine 85. |

| Hydrophobic: Propoxy chain with Leucine 15 and Isoleucine 32. | |

| Pi-Pi Stacking: Benzonitrile ring with Phenylalanine 150. |

Biological and Biomedical Research Applications: Mechanistic and Target Focused Investigations

Interaction with Histone Deacetylases (HDACs) and Epigenetic Modulation

There is no scientific evidence to suggest that 5-Formyl-2-propoxybenzonitrile interacts with Histone Deacetylases (HDACs) or has a role in epigenetic modulation.

Chemoreception Mechanism and Receptor Binding Studies (with related propoxybenzonitriles)

The perception of sweet taste is a complex biological process initiated by the interaction of sweet-tasting molecules with a specific receptor on the tongue. The primary human sweet taste receptor is a heterodimer of two G-protein coupled receptors (GPCRs), T1R2 and T1R3. nih.govresearchgate.netrsc.org Understanding how ligands like this compound and its analogs interact with this receptor is fundamental to elucidating the mechanisms of chemoreception.

The sweet taste receptor, belonging to class C of GPCRs, possesses a large extracellular region crucial for binding a diverse array of sweeteners. rsc.org This region is composed of two main domains for each subunit: a Venus flytrap module (VFTM) at the N-terminus and a cysteine-rich domain (CRD) that connects the VFTM to the transmembrane domain. rsc.org While large sweeteners like sweet proteins are thought to interact with multiple sites on the receptor, small-molecule sweeteners are believed to bind within the VFTM of the T1R2 subunit, inducing a conformational change that activates the receptor complex. nih.govresearchgate.net

The activation of the T1R2-T1R3 receptor initiates a downstream signaling cascade, leading to an increase in intracellular calcium concentration, which is the basis for many in-vitro assays used to screen for sweet taste activity. nih.gov Studies on propoxybenzonitrile derivatives are situated within this context. For instance, research on analogs of the intensely sweet compound 5-nitro-2-propoxyaniline (B1220663) has provided valuable insights. It was reported that replacing the nitro group in 5-nitro-2-propoxyaniline with a cyano group, yielding 3-amino-4-propoxybenzonitrile, did not lead to a significant decrease in sweetness. rsc.org This suggests that the cyano group of the benzonitrile (B105546) scaffold is a bioisosteric equivalent of the nitro group in this context and is capable of forming key interactions within the binding pocket of the T1R2-T1R3 receptor. The precise binding mode of this compound itself has not been detailed, but it is hypothesized to interact with the same receptor pocket.

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within their biological targets. nih.gov This method involves a ligand that has been chemically modified to include a photo-reactive group, such as a diazirine, aryl azide, or benzophenone. rsc.orgnsf.gov Upon irradiation with UV light, this group generates a highly reactive intermediate (e.g., a carbene or nitrene) that forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket. nih.govnih.gov This permanent "tagging" allows for the isolation and analysis of the ligand-receptor complex, providing direct evidence of the binding site. nih.gov

In the context of sweet taste research, photoaffinity labeling is a valuable tool for understanding the interactions between sweeteners and the T1R2-T1R3 receptor. rsc.org Researchers have synthesized photoreactive derivatives of various sweeteners to elucidate their chemoreception mechanisms. rsc.orgresearchgate.net For example, photoreactive derivatives of 5-nitro-2-propoxyaniline, a compound structurally related to this compound, have been developed to probe its interactions with the sweet taste receptor. researchgate.net However, a review of the scientific literature indicates that, to date, the synthesis of photoreactive probes based on the 2-propoxybenzonitrile (B1586574) scaffold for photoaffinity labeling has not been reported. rsc.org Such studies would be instrumental in definitively identifying the binding-site residues for this class of compounds.

Table 1: Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Key Features |

| Aryl Azide | Nitrene | Historically common, can be non-specific. |

| Benzophenone | Triplet Ketone | Reacts preferentially with C-H bonds. |

| (Trifluoromethyl)phenyldiazirine | Carbene | Small, highly reactive, short-lived intermediate. researchgate.net |

The study of structure-activity relationships (SAR) is critical for understanding how chemical structure correlates with biological activity, in this case, sweet taste receptor agonism. For the family of 2-propoxybenzonitrile sweeteners, SAR studies help to identify the key molecular features required for potent activation of the T1R2-T1R3 receptor.

A pivotal finding in the SAR of related compounds is the observation that 3-amino-4-propoxybenzonitrile, where the nitro group of the potent sweetener 5-nitro-2-propoxyaniline is replaced by a cyano group, retains high sweetness potency. rsc.org This indicates that the electronic properties and hydrogen-bonding capabilities of the cyano group are well-tolerated within the receptor's binding site. The general scaffold of a 2-propoxybenzene ring with an electron-withdrawing group at the 5-position appears to be a strong pharmacophore for sweetness. The nature and position of substituents on the aromatic ring are critical determinants of activity. For this compound, the aldehyde (formyl) group at the 5-position serves as the key electron-withdrawing feature, analogous to the nitro or cyano groups in related sweeteners.

Broader SAR studies on sweeteners show that molecular properties like size, complexity, and the presence of specific functional groups can influence not only the intensity of sweetness but also its temporal profile, such as the onset of the sweet sensation and any lingering aftertaste. nih.gov It is hypothesized that more complex molecules may have higher affinity for the receptor, leading to a longer-lasting sensation. nih.gov

Table 2: Structure-Activity Relationship of Selected 2-Propoxyaniline Derivatives

| Compound Name | Structure | Key Substituent (Position 5) | Reported Sweetness Activity |

| 5-Nitro-2-propoxyaniline |  | Nitro (-NO₂) | ~4000x sweeter than sucrose. rsc.org |

| 3-Amino-4-propoxybenzonitrile* |  | Cyano (-CN) | Almost no decrease in sweetness compared to the nitro analog. rsc.org |

| This compound |  | Formyl (-CHO) | Investigated as a sweet taste agonist. |

*Note: 3-Amino-4-propoxybenzonitrile is an isomer of 5-Amino-2-propoxybenzonitrile, but the literature reference compares it to 5-nitro-2-propoxyaniline, highlighting the interchangeability of the nitro and cyano groups in related scaffolds.

Broader Biological Activities and Enzyme/Receptor Targets

While this compound is primarily investigated for its properties as a sweet taste receptor agonist, the potential for this and related molecules to interact with other biological targets is an area of scientific interest.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.comnih.gov Inhibitors of these enzymes have found therapeutic applications in various fields, including the treatment of cardiovascular diseases and erectile dysfunction. google.comnih.gov

A thorough review of the scientific literature reveals no studies that directly investigate the inhibitory activity of this compound or its close structural analogs on any phosphodiesterase isoenzymes. Research on PDE inhibitors has largely focused on other chemical scaffolds, such as pyrazolopyrimidinones and imidazotriazinones. google.com Therefore, whether this compound possesses any activity as a phosphodiesterase inhibitor remains an open question for future research.

Beyond the sweet taste receptor, small molecules can interact with a wide range of other receptors, acting as either agonists (activators) or antagonists (inhibitors). The chemical structure of a compound dictates its potential targets. The presence of a formyl group in a molecule can be a key feature for interaction with certain receptors. For instance, N-formylated peptides are the cognate agonists for formyl peptide receptors (FPRs), which are involved in the inflammatory response. mdpi.comscienceopen.com

Furthermore, other heterocyclic compounds containing a formyl group have been designed and evaluated for different targets. For example, a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives were recently reported as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov

However, specific studies on the broader pharmacological profile of this compound are absent from the current literature. There is no published evidence to suggest it acts as an agonist or antagonist at other GPCRs, ion channels, or enzyme-linked receptors. Its potential to interact with other biological targets is currently unknown and represents an area for future pharmacological screening and investigation.

Role as a Pharmaceutical Intermediate in Medicinal Chemistry Design

This compound is a valuable bifunctional building block in medicinal chemistry, serving as a key intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility stems from the presence of three distinct functional groups—a nitrile, a formyl (aldehyde), and a propoxy ether—on a central benzene (B151609) ring. This specific arrangement allows for a variety of chemical transformations, making it an important scaffold for generating libraries of compounds for drug discovery programs, particularly in the area of kinase inhibitor development.

The formyl group is a versatile handle for constructing larger molecular architectures. It readily participates in reactions such as reductive aminations and condensations to form Schiff bases, which are precursors to numerous heterocyclic systems. nih.govscribd.com The nitrile group, a common feature in many pharmaceuticals, can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles, which are recognized bioisosteres for carboxylic acids. beilstein-journals.org The 2-propoxy group modulates the molecule's lipophilicity and can influence its binding orientation within a target protein's active site.

Application in the Synthesis of Kinase Inhibitors

A significant application of scaffolds related to this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. nih.goved.ac.uk The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Research into inhibitors for TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in inflammatory conditions and obesity, provides a clear example of the synthetic strategy. nih.govnih.gov The drug amlexanox (B1666007), an inhibitor of these kinases, features a 7-isopropyl-substituted benzopyranopyridine core. The synthesis of analogues of amlexanox often starts from substituted 2-hydroxyacetophenones. A hypothetical synthetic route towards analogues bearing the this compound scaffold would involve the condensation of a propoxy-substituted 2-hydroxyacetophenone (B1195853) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization with cyanoacetamide. The resulting benzopyranopyridine core, containing the essential nitrile and propoxy groups, would have the formyl group available for further modification to explore structure-activity relationships (SAR). nih.gov

Another concrete example is the synthesis of inhibitors for the malarial kinase PfCLK3. In this case, a related intermediate, 5-formyl-2-methoxyphenyl boronic acid , is coupled with an iodinated azaindole core via a Suzuki-Miyaura cross-coupling reaction. nih.gov The formyl group on the resulting compound is then converted to a diethylamine (B46881) moiety through reductive amination. This sequence highlights how the 2-alkoxy-5-formylphenyl unit serves as a critical component for building complex, biologically active molecules. The propoxy group in this compound would offer an alternative to the methoxy (B1213986) group, allowing chemists to fine-tune the compound's pharmacokinetic properties. nih.govderpharmachemica.com

The table below summarizes the key reactions where the functional groups of this compound (or its close analogues) are utilized to build kinase inhibitor scaffolds.

| Functional Group | Reaction Type | Resulting Structure/Use | Target Class Example |

| Formyl (-CHO) | Reductive Amination | Introduction of substituted amine side chains | Kinase Inhibitors (PfCLK3) nih.gov |

| Formyl (-CHO) | Condensation/Cyclization | Formation of heterocyclic rings (e.g., pyridine) | Kinase Inhibitors (TBK1) nih.govnih.gov |

| Benzonitrile (-CN) | Cyclization Component | Part of the core heterocyclic scaffold (e.g., benzopyranopyridine) | Kinase Inhibitors (Amlexanox analogues) nih.gov |

| 2-Propoxy (-OCH₂CH₂CH₃) | Modulator | Influences solubility, lipophilicity, and receptor binding | General Medicinal Chemistry derpharmachemica.com |

| Aryl Halide (analogue) | Suzuki-Miyaura Coupling | Connection to other heterocyclic systems | Kinase Inhibitors (PfCLK3, Azaindoles) nih.govmdpi.com |

Detailed Research Findings

The strategic importance of the 2-alkoxy-5-formylphenyl moiety is demonstrated in the development of potent inhibitors against various kinases. In the synthesis of PfCLK3 inhibitors, the aldehyde function of the boronic acid precursor is crucial for the final reductive amination step which installs a key diethylamine side chain, known to interact with specific amino acid residues (e.g., Trp448) in the kinase active site. nih.gov

Similarly, in the pursuit of novel TBK1 inhibitors, the ability to introduce substituents on the A-ring of the amlexanox scaffold is vital for improving potency and selectivity. nih.gov A strategy that allows for late-stage functionalization is highly desirable. Using an intermediate like this compound would enable chemists to build a diverse library of compounds by modifying the formyl group, thereby systematically exploring the chemical space around the core scaffold to identify candidates with improved drug-like properties. nih.govopenaccessjournals.com

The table below outlines the intermediates and resulting compounds in medicinal chemistry research where the subject scaffold is relevant.

| Starting Intermediate (Analogue) | Synthetic Steps | Final Compound Class | Biological Target |

| 5-Formyl-2-methoxyphenyl boronic acid nih.gov | 1. Suzuki Coupling2. Reductive Amination3. Deprotection | 3,5-Disubstituted Azaindoles | PfCLK3 (Malarial Kinase) nih.gov |

| 7-substituted-4-oxo-4H-l-benzopyran-3-carbonitrile nih.gov | 1. Condensation with cyanoacetamide2. Further modifications | Amlexanox Analogues | TBK1/IKKε (Inflammatory Kinases) nih.gov |

| 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine mdpi.com | 1. Suzuki Coupling2. Reductive Amination | Azaindole Derivatives | Aurora Kinase A mdpi.com |

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-Formyl-2-propoxybenzonitrile and its derivatives is a critical first step for any future investigation. While specific routes for this exact molecule are not widely published, analogous syntheses provide a roadmap for its construction. Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic pathways.

Key transformations for consideration include:

Formylation: The introduction of the formyl group is a crucial step. Friedel-Crafts type reactions using reagents like dichloromethyl methyl ether could be employed on a 2-propoxybenzonitrile (B1586574) precursor. rsc.orgnih.gov

Nitrile Introduction: The cyano group can be introduced via methods such as the Rosenmund-von Braun reaction, using cuprous cyanide on an appropriate aryl halide, a technique demonstrated in the synthesis of the related 2-fluoro-5-formylbenzonitrile. chemicalbook.com

Building Block Strategy: A plausible strategy involves a multi-step synthesis starting from commercially available materials like 3,4-dihydroxybenzaldehyde. clockss.org The synthesis could proceed through etherification to install the propoxy group, followed by conversion of the second hydroxyl group and subsequent formylation and nitrilation steps.

One-Pot Procedures: Research into one-pot conversions, which combine multiple reaction steps like reduction, formylation, and cyclization in a single process, could significantly improve efficiency, as demonstrated in the synthesis of quinazolinones from nitrobenzonitriles. clockss.org

Future synthetic research should prioritize green chemistry principles, exploring solvent-free reactions, microwave-assisted synthesis, and catalysis to reduce waste and improve yields. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

The structural features of this compound hint at several potential, yet unexplored, biological targets. The strategic placement of its functional groups makes it a candidate for interaction with various enzyme active sites and receptors.

Potential Biological Targets:

Fibroblast Growth Factor Receptor 4 (FGFR4): A compelling area of investigation is the FGFR4 kinase, a target for hepatocellular carcinoma. nih.gov Research on 5-formyl-pyrrolo[3,2-b]pyridine derivatives has shown that the 5-formyl group can act as a reversible-covalent warhead, forming a Schiff base with a lysine (B10760008) residue in the kinase hinge region. nih.gov Given this precedent, this compound could be explored as a new scaffold for selective FGFR4 inhibitors.

Phosphodiesterases (PDEs): Substituted phenyl compounds have been investigated as inhibitors of cGMP-metabolizing phosphodiesterases. google.com For instance, an ethoxy-phenyl derivative was used to create imidazotriazinones that act as PDE inhibitors. google.com This suggests that the 2-propoxybenzonitrile core could be a starting point for designing novel PDE inhibitors for cardiovascular or urogenital disorders.

Sweet Taste Receptors: Studies on 5-nitro-2-propoxyaniline (B1220663), a potent artificial sweetener, have shown that its activity is linked to the T1R2–T1R3 G protein-coupled receptor (GPCR). nih.gov A related compound, 3-amino-4-propoxybenzonitrile, where the nitro group is replaced by a cyano group, retained sweetness, indicating the 2-propoxybenzonitrile moiety is tolerated by the receptor. nih.gov This opens a speculative but intriguing path to investigate this compound and its derivatives as modulators of taste receptors.

Formyl Peptide Receptors (FPRs): FPRs are GPCRs involved in the inflammatory response that recognize N-formylated peptides. nih.govresearchgate.net The presence of a formyl group on an aromatic ring makes this compound a candidate for screening against this family of receptors to identify potential immunomodulatory agents.

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Target | Rationale | Potential Therapeutic Area |

|---|---|---|---|

| Kinase | FGFR4 | The 5-formyl group can act as a reversible-covalent inhibitor. nih.gov | Hepatocellular Carcinoma nih.gov |

| Phosphodiesterase | cGMP-PDEs (e.g., PDE5) | Alkoxy-phenyl scaffolds are known PDE inhibitors. google.com | Cardiovascular Disorders google.com |

| GPCR | T1R2-T1R3 Sweet Taste Receptor | The 2-propoxybenzonitrile core is found in related sweet compounds. nih.gov | Food Science, Metabolism |

| GPCR | Formyl Peptide Receptors (FPRs) | The formyl group is a key recognition element for this receptor class. nih.gov | Inflammation, Immunology |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry offers a powerful toolkit to accelerate the exploration of this compound's potential. These methods can predict molecular properties, guide derivative design, and elucidate potential binding mechanisms before committing to extensive laboratory synthesis.

Molecular Docking and Dynamics: For the potential targets identified, such as FGFR4, molecular docking simulations can predict the binding orientation and affinity of this compound within the active site. Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex over time.

Homology Modeling: In cases where a target's crystal structure is unavailable, homology modeling can be used to build a predictive 3D model, as has been done for the sweet taste receptor based on its similarity to the metabolic glutamate (B1630785) receptor (mGluR). rsc.org

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR models can be developed to establish a mathematical relationship between chemical structure and biological activity. This allows for the prediction of activity for new, unsynthesized compounds, prioritizing the most promising candidates.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. Physicochemical properties like LogP and topological polar surface area (TPSA), which influence bioavailability, can be readily calculated. ambeed.com

Design and Synthesis of Metabolically Stable and Bioavailable Derivatives

A key challenge in drug development is ensuring that a compound is metabolically stable and has good bioavailability. The structure of this compound presents several potential metabolic liabilities that must be addressed in future design efforts.

Metabolic Hotspots: The propoxy group is a likely site for O-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes. The formyl group is also metabolically active and can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. researchgate.net

Strategies for Enhanced Stability:

Bioisosteric Replacement: The propoxy group could be replaced with more metabolically robust alternatives, such as a cyclopropylmethoxy group or by introducing fluorine atoms onto the alkyl chain to block metabolism.

Prodrug Approach: To improve bioavailability, a prodrug strategy could be implemented. google.com The formyl group could be masked as an acetal (B89532) or an oxime, which would be cleaved in vivo to release the active parent compound.

Permeability Assessment: The bioavailability of derivatives can be initially assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput method to predict passive transcellular permeability. americanpharmaceuticalreview.com

Integration with High-Throughput Screening and Chemical Biology Technologies

To efficiently explore the biological activity of this compound, its integration into modern screening and chemical biology platforms is essential.

High-Throughput Screening (HTS): The compound and a library of its derivatives could be subjected to HTS campaigns. nih.govmdpi.com This could involve target-based assays, such as a biochemical kinase assay for FGFR4, or phenotypic screens that measure a cellular response, like changes in cell proliferation or reporter gene activation. nih.govresearchgate.net The use of standardized annotation systems, such as the BioAssay Ontology (BAO), would facilitate the analysis and comparison of screening results. nih.gov

Chemical Biology Probes: To definitively identify its cellular targets and mechanism of action, this compound could be converted into a chemical probe.

Photoaffinity Labeling: A diazirine moiety, a small photo-reactive group, could be incorporated into the structure. rsc.org Upon UV irradiation, this probe would covalently bind to its target protein, allowing for subsequent identification via mass spectrometry.

Affinity-Based Probes: The molecule could be functionalized with a tag (e.g., biotin) via a linker, enabling its use in affinity purification experiments to pull down its binding partners from cell lysates.

By pursuing these future directions, the scientific community can systematically evaluate the potential of this compound, transforming it from a mere chemical entity into a valuable lead compound for the development of new chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Formyl-2-propoxybenzonitrile, and how do solvent and catalyst choices influence reaction efficiency?

- Methodology : The synthesis typically involves two key steps:

Introduction of the propoxy group : Nucleophilic aromatic substitution (NAS) using sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

Formylation : Vilsmeier-Haack reaction with POCl₃ and DMF to introduce the formyl group at the 5-position of the benzene ring .

- Critical Parameters : Solvent polarity affects NAS kinetics, while excess POCl₃ in formylation minimizes side products. Yields >75% are achievable with optimized stoichiometry .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (δ 10.1 ppm for formyl proton, δ 4.1 ppm for propoxy -OCH₂-) and ¹³C NMR (δ 192 ppm for carbonyl carbon) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 204.1) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. The formyl group directs electrophilic substitution to the para position, while the propoxy group deactivates the ortho position .

- Validation : Experimental cross-coupling reactions (e.g., Suzuki-Miyaura) show >90% selectivity for the predicted site when using Pd(PPh₃)₄ catalyst .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound derivatives?

- Approach :

- Solubility : Use Hansen Solubility Parameters (HSPs) to identify optimal solvents. DMSO and THF show high solubility (>50 mg/mL), while water is unsuitable .

- Stability : Accelerated degradation studies (40°C/75% RH) reveal hydrolysis of the formyl group in aqueous buffers (pH <3), necessitating anhydrous storage .

Q. How can researchers optimize reaction conditions to suppress side products during formylation of 2-propoxybenzonitrile precursors?

- Optimization :

- Temperature Control : Maintain 0–5°C during POCl₃ addition to avoid over-oxidation .

- Catalyst Screening : Lewis acids like ZnCl₂ improve formylation efficiency (yield increase from 65% to 82%) .

Methodological Notes

- Contradiction Analysis : Discrepancies in melting points (e.g., 123–124°C vs. 120–122°C in older studies) may arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures improves consistency .

- Advanced Characterization : X-ray crystallography confirms the planar geometry of the benzonitrile core, critical for understanding π-π interactions in supramolecular applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.